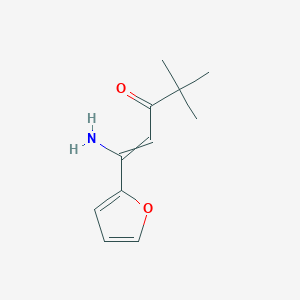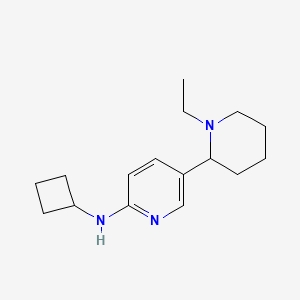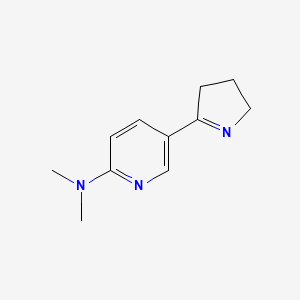
5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine is a compound that falls under the category of heterocyclic amines This compound is characterized by the presence of a pyrrole ring fused to a pyridine ring, with dimethylamine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine typically involves the condensation of pyrrole derivatives with pyridine derivatives under specific reaction conditions. One common method involves the use of pyrrolidin-2-one and arylamino pyrimidine-2,4-diones . The reaction is usually carried out in the presence of a catalyst, such as iron (III) chloride, under mild conditions to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: This compound shares a similar pyrrole-pyridine structure but lacks the dimethylamine substituents.
Myosmine: Another related compound with a pyrrole-pyridine structure, known for its presence in tobacco.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15N3 |
|---|---|
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-14(2)11-6-5-9(8-13-11)10-4-3-7-12-10/h5-6,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
RKSOJRLAKPYNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C=C1)C2=NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


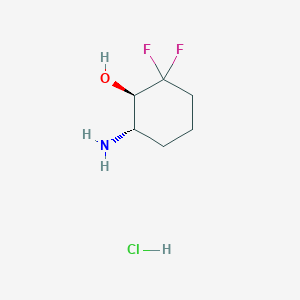
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)
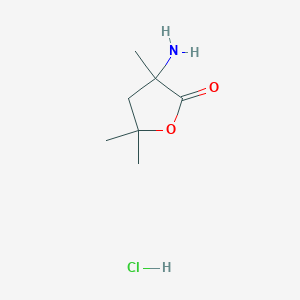
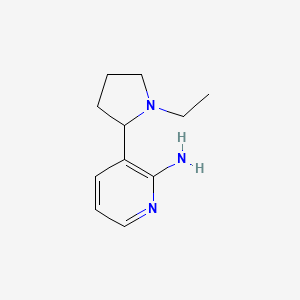




![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)

